molecular formula C19H24ClN5O3 B2373778 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 587013-91-0

7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2373778
CAS RN: 587013-91-0
M. Wt: 405.88
InChI Key: ILAKXWZLKUQSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24ClN5O3 and its molecular weight is 405.88. The purity is usually 95%.
The exact mass of the compound 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical and Pharmacological Properties of Naphthoquinones:

    • Naphthoquinone derivatives, such as 7-Methyljuglone (7-MJ), have been reported to exhibit a variety of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and potential applications of these compounds have been described, indicating the importance of such structures in medicinal chemistry (Mbaveng & Kuete, 2014).
  • Analysis of Purine Derivatives in Pharmaceuticals:

    • Studies on purine motifs and their derivatives, including substituted purine, emphasize their importance as medicinal and pharmaceutical intermediates. The introduction of various moieties at specific positions of purine can improve potency and selectivity for desired biological activities. The synthesized compounds are often characterized for their potential anticancer activities, among other biological activities (Yimer & Fekadu, 2015).
  • Tautomerism and Molecular Interactions of Nucleic Acid Bases:

    • The study of tautomerism in purines and pyrimidine bases, and the influence of molecular interactions on tautomeric equilibria, is crucial for understanding the stability and biological significance of these compounds. Research in this area explores the interactions between nucleic acid bases and their environment, which is fundamental in understanding their role in biological systems (Person et al., 1989).
  • Synthesis and Characterization of Purine Derivatives:

    • The synthesis and structural properties of various purine derivatives have been a focus of research, indicating the importance of these compounds in medicinal chemistry. Studies include the preparation of novel substituted purine compounds and their characterization using various spectroscopic techniques (Issac & Tierney, 1996).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3-ethoxypropylamino)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3/c1-4-28-11-7-10-21-18-22-16-15(17(26)24(3)19(27)23(16)2)25(18)12-13-8-5-6-9-14(13)20/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAKXWZLKUQSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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